2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone, also known as ENQ, is a chemical compound that belongs to the quinazolinone family. It is a yellow crystalline powder that is used in scientific research for its various biological and pharmacological properties.
Mécanisme D'action
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer development.
Biochemical and Physiological Effects
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been found to have antioxidant activity and to modulate the immune response. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been extensively studied, with a large body of literature available on its biological and pharmacological properties. However, there are also limitations to its use. 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been found to be toxic at high doses, and its mechanism of action is not yet fully understood, making it difficult to predict its effects in different experimental contexts.
Orientations Futures
There are several potential future directions for research on 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone. One area of interest is the development of 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone and to identify potential targets for its use in cancer treatment and other diseases. Finally, there is potential for 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone to be used in combination with other drugs or therapies to enhance its efficacy and reduce side effects.
Conclusion
In conclusion, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone is a promising compound with a range of biological and pharmacological properties. Its potential use in cancer treatment and other diseases makes it an important area of research for the future. However, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in clinical settings.
Méthodes De Synthèse
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the condensation of 2-ethylquinoline-3-carboxylic acid with 4-nitroaniline, followed by cyclization with phosphorus oxychloride. The final product is obtained through purification by recrystallization.
Applications De Recherche Scientifique
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. Additionally, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-ethyl-3-(4-nitrophenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-2-15-17-14-6-4-3-5-13(14)16(20)18(15)11-7-9-12(10-8-11)19(21)22/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMAFLKZIDRZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3-(4-nitrophenyl)quinazolin-4(3H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.